4-(piperidin-3-yl)-1,4-oxazepane
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Overview
Description
4-(piperidin-3-yl)-1,4-oxazepane is a heterocyclic compound that features both piperidine and oxazepane rings Piperidine is a six-membered ring containing one nitrogen atom, while oxazepane is a seven-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-3-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with suitable diols or amino alcohols under cyclization conditions. For example, the reaction of 3-piperidinol with 1,4-dichlorobutane in the presence of a base can yield this compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of microwave irradiation and catalytic systems can also be employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazepane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or oxazepane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine or oxazepane rings .
Scientific Research Applications
4-(piperidin-3-yl)-1,4-oxazepane has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(piperidin-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals.
Oxazepane: A seven-membered ring with one oxygen and one nitrogen atom, used in various chemical syntheses.
Uniqueness
4-(piperidin-3-yl)-1,4-oxazepane is unique due to its combination of piperidine and oxazepane rings, which provides distinct structural and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical and biological applications .
Properties
IUPAC Name |
4-piperidin-3-yl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-10(9-11-4-1)12-5-2-7-13-8-6-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYZXVNGUCSLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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